molecular formula C19H20ClN3O2 B4948100 N-(1-BENZOYL-4-PIPERIDYL)-N'-(4-CHLOROPHENYL)UREA

N-(1-BENZOYL-4-PIPERIDYL)-N'-(4-CHLOROPHENYL)UREA

Cat. No.: B4948100
M. Wt: 357.8 g/mol
InChI Key: YDTSRWYDSFTAIR-UHFFFAOYSA-N
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Description

N-(1-BENZOYL-4-PIPERIDYL)-N’-(4-CHLOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring both a benzoyl group and a chlorophenyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOYL-4-PIPERIDYL)-N’-(4-CHLOROPHENYL)UREA typically involves the reaction of 1-benzoyl-4-piperidone with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZOYL-4-PIPERIDYL)-N’-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-BENZOYL-4-PIPERIDYL)-N’-(4-CHLOROPHENYL)UREA would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The benzoyl and chlorophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoyl-4-piperidyl)-N’-(4-methylphenyl)urea
  • N-(1-Benzoyl-4-piperidyl)-N’-(4-fluorophenyl)urea
  • N-(1-Benzoyl-4-piperidyl)-N’-(4-bromophenyl)urea

Uniqueness

N-(1-BENZOYL-4-PIPERIDYL)-N’-(4-CHLOROPHENYL)UREA is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The electron-withdrawing nature of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(1-benzoylpiperidin-4-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c20-15-6-8-16(9-7-15)21-19(25)22-17-10-12-23(13-11-17)18(24)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTSRWYDSFTAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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